molecular formula C12H14ClNO B13464237 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride

2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride

Cat. No.: B13464237
M. Wt: 223.70 g/mol
InChI Key: QPTWDCRGZBLELM-UHFFFAOYSA-N
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Description

2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C12H14ClNO. It is a derivative of ethanolamine, where the ethyl group is substituted with a naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2-naphthylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The naphthalene ring provides hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is unique due to its combination of a naphthalene ring with an ethanolamine backbone. This structure provides distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

2-amino-2-naphthalen-2-ylethanol;hydrochloride

InChI

InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H

InChI Key

QPTWDCRGZBLELM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl

Origin of Product

United States

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